molecular formula C21H12N2O3 B6432584 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one CAS No. 313969-82-3

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6432584
CAS No.: 313969-82-3
M. Wt: 340.3 g/mol
InChI Key: LKQONAXYUDYGIR-UHFFFAOYSA-N
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Description

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a benzo[f]chromen-3-one moiety fused with a dihydroquinazolin-4-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-acetyl-2H-chromen-2-one with anthranilic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination under UV light.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and halogenated compounds, respectively.

Scientific Research Applications

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-oxo-3H-benzo[f]chromen-1-ylmethoxy}-benzoic acid methyl ester
  • 3-acetyl-2H-chromen-2-one
  • 2-acetyl-3H-benzo[f]chromen-3-one

Uniqueness

2-{3-oxo-3H-benzo[f]chromen-2-yl}-3,4-dihydroquinazolin-4-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-oxobenzo[f]chromen-2-yl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O3/c24-20-14-7-3-4-8-17(14)22-19(23-20)16-11-15-13-6-2-1-5-12(13)9-10-18(15)26-21(16)25/h1-11H,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQONAXYUDYGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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